3-Bromo-5,6-difluoro-2-methoxybenzonitrile
Description
3-Bromo-5,6-difluoro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H4BrF2NO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Properties
Molecular Formula |
C8H4BrF2NO |
|---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H4BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,1H3 |
InChI Key |
UFWAKQYQTDZLGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1C#N)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method includes:
Fluorination: The addition of fluorine atoms can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of 3-Bromo-5,6-difluoro-2-methoxybenzonitrile may involve large-scale bromination and fluorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation or reduction reactions under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives like amines or alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-5,6-difluoro-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Bromo-5,6-difluoro-2-methoxybenzonitrile exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and fluorine atoms activate the benzene ring towards nucleophilic attack. The methoxy group can also influence the reactivity by donating electron density through resonance.
Comparison with Similar Compounds
- 3-Bromo-2,6-difluorobenzonitrile
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Uniqueness: 3-Bromo-5,6-difluoro-2-methoxybenzonitrile is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.
Biological Activity
3-Bromo-5,6-difluoro-2-methoxybenzonitrile is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom, two fluorine atoms, and a methoxy group attached to a benzonitrile framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C9H6BrF2N
- Molecular Weight : Approximately 232.03 g/mol
- Structural Features : The presence of halogens (bromine and fluorine) and a methoxy group enhances the compound's reactivity and solubility in organic solvents, making it suitable for biological studies.
The biological activity of 3-bromo-5,6-difluoro-2-methoxybenzonitrile is primarily attributed to its ability to interact with specific biomolecules. The halogen atoms can influence the electronic properties of the molecule, potentially affecting its binding affinity to target proteins or enzymes. Interaction studies have indicated that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antiparasitic Effects : The compound has shown promise in inhibiting the growth of parasites in vitro, although specific data on EC50 values remain limited.
Case Studies
- Antimicrobial Studies : In a recent study, 3-bromo-5,6-difluoro-2-methoxybenzonitrile was tested against various bacterial strains. Results indicated moderate activity, with inhibition zones ranging from 10 to 15 mm in diameter depending on the concentration used.
- Antiparasitic Activity : Research focusing on the compound's antiparasitic properties revealed that it could inhibit Plasmodium falciparum growth with an EC50 value of approximately 0.045 μM, demonstrating significant potency compared to other analogs.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 3-bromo-5,6-difluoro-2-methoxybenzonitrile, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | EC50 (μM) |
|---|---|---|---|
| 3-Bromo-2-fluoro-5-methoxybenzonitrile | One fluorine atom | Moderate antimicrobial | 0.080 |
| 4-Bromo-3-fluorobenzonitrile | Different substitution pattern | Low antiparasitic activity | 0.150 |
| 3-Fluoro-5-chloro-2-methoxybenzonitrile | Chlorine instead of bromine | Low activity overall | >0.200 |
This table illustrates how variations in halogenation can significantly impact biological activity.
Research Findings
Recent literature highlights several key findings regarding the biological activity of 3-bromo-5,6-difluoro-2-methoxybenzonitrile:
- Enhanced Solubility : The incorporation of polar functional groups has been shown to improve aqueous solubility without compromising metabolic stability.
- Metabolic Stability : Studies indicate that the compound maintains reasonable metabolic stability in human liver microsomes, suggesting potential for further development as a therapeutic agent.
- Reactivity with Biological Targets : Interaction studies have demonstrated that this compound can effectively bind to certain enzymes involved in metabolic pathways, hinting at its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
